

# Drug Identification & Basic Properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Licofelone

CAS No.: 156897-06-2

Cat. No.: S533106

Get Quote

The table below summarizes the core chemical and regulatory data for **Licofelone** [1] [2].

| Property         | Description                                                                                |
|------------------|--------------------------------------------------------------------------------------------|
| DrugBank ID      | DB04725 [1]                                                                                |
| Generic Name     | Licofelone [1]                                                                             |
| CAS Number       | 156897-06-2 [1]                                                                            |
| Chemical Formula | $C_{23}H_{22}ClNO_2$ [1]                                                                   |
| Molar Mass       | 379.88 g/mol [1] [2]                                                                       |
| IUPAC Name       | 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid [1] |
| Modality         | Small Molecule [1]                                                                         |
| Status           | Investigational; Phase III trials completed for osteoarthritis [1] [2]                     |

## Pharmacological Profile & Mechanism of Action

**Licofelone** is a balanced, competitive inhibitor that simultaneously targets key enzymes in the arachidonic acid pathway [3] [4].

## Primary Molecular Targets and Actions

The table below outlines its main enzyme targets and resulting pharmacological actions [1] [5] [3].

| Target                              | Action                         | Pharmacological Consequence                                                                                              |
|-------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Cyclooxygenase-1 (COX-1)            | Competitive Inhibitor          | Reduced synthesis of pro-inflammatory prostaglandins and thromboxane; antiplatelet activity.                             |
| Cyclooxygenase-2 (COX-2)            | Competitive Inhibitor          | Reduced synthesis of pro-inflammatory prostaglandins (e.g., PGE <sub>2</sub> ); analgesic and anti-inflammatory effects. |
| 5-Lipoxygenase (5-LOX)              | Inhibitor (primarily via FLAP) | Reduced synthesis of pro-inflammatory leukotrienes (e.g., LTB <sub>4</sub> ).                                            |
| Microsomal PGE Synthase-1 (mPGES-1) | Inhibitor                      | Further reduction in PGE <sub>2</sub> production.                                                                        |

This dual inhibition is visualized in the arachidonic acid pathway below:



Click to download full resolution via product page

Figure 1: **Licofelone's** dual inhibition of the COX and 5-LOX pathways in arachidonic acid metabolism.

## Cellular Mechanism of 5-LOX Inhibition

The potent cellular inhibition of 5-LOX product synthesis by **Licofelone** is achieved primarily through interference with the **5-Lipoxygenase-Activating Protein (FLAP)**, a membrane-bound protein essential for cellular leukotriene biosynthesis [5]. This mechanism is shared with the prototype FLAP inhibitor MK-886 [5].

Key experimental evidence includes:

- **Intact Cell vs. Cell-Free Assays:** **Licofelone** potently inhibits 5-LO product synthesis in calcium-ionophore-activated human polymorphonuclear leukocytes (PMNL) with an  $IC_{50}$  of  $\sim 1.7 \mu M$ , but is a weak inhibitor ( $IC_{50} > 10 \mu M$ ) in cell-free assays using cell homogenates or purified recombinant 5-LO [5].
- **Prevention of 5-LO Translocation:** **Licofelone** prevents the nuclear redistribution of 5-LO in ionophore-activated PMNL, a hallmark of FLAP inhibitors [5].
- **FLAP-Dependent Activity:** In transfected HeLa cells, **Licofelone** caused only moderate inhibition of 5-LO product synthesis unless FLAP was co-transfected [5].

## Efficacy Data from Preclinical & Experimental Models

**Licofelone** has demonstrated efficacy in various models of disease, with key quantitative findings summarized below.

### Osteoarthritis (OA) Models

| Model/Study          | Dosage & Duration                        | Key Outcomes                                                                                                                                                                                             |
|----------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Canine ACL Model [6] | 2.5 or 5.0 mg/kg/day, orally for 8 weeks | Significantly ↓ mRNA & protein levels of cartilage catabolic factors: <b>MMP-13</b> , <b>Cathepsin K</b> , <b>ADAMTS-4</b> , and <b>ADAMTS-5</b> . Markedly ↓ <b>5-LOX</b> gene expression in cartilage. |
| Canine OA Model [7]  | 8 weeks of oral treatment                | Significant reduction in chondrocyte apoptosis, accompanied by reduced levels of <b>caspase-3</b> , <b>COX-2</b> , and <b>iNOS</b> in cartilage.                                                         |

## Neurological Disorder Models

| Model/Study                           | Key Findings                                                                                        |
|---------------------------------------|-----------------------------------------------------------------------------------------------------|
| MPTP-induced Parkinson's Model [4]    | Attenuated neuronal toxicity; improved behavioral, biochemical, and cellular markers.               |
| 3-NP-induced Huntington's Model [4]   | Protected against Huntington's disease-like symptoms in rats.                                       |
| Pentylentetrazole-induced Seizure [4] | Revealed anticonvulsant properties, linked to diminution of iNOS.                                   |
| Spinal Cord Injury (SCI) [4]          | Modulated neuroinflammation and attenuated mechanical hypersensitivity in the chronic phase of SCI. |

## Endotoxemia & Cardiovascular Model

| Model/Study                         | Key Findings                                                                                                                                         |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| LPS-induced Endotoxemia in Rats [8] | Reversed impaired atrial chronotropic responsiveness to cholinergic stimulation, suggesting a pivotal role for COX/5-LOX enzymes in this phenomenon. |

## Detailed Experimental Protocol

To provide context for the data, here is a detailed methodology from a key publication on investigating the 5-LO inhibition mechanism [5].

### Protocol: Determining 5-LO Product Synthesis in Intact Cells

This protocol is used to assess the potency of **Licofelone** in a cellular context.

- **Cell Preparation:** Freshly isolate human polymorphonuclear leukocytes (PMNL) from venous blood using dextran sedimentation, centrifugation on Nycoprep cushions, and hypotonic lysis of erythrocytes [5].
- **Cell Resuspension:** Resuspend PMNL ( $7.5 \times 10^6$  cells/ml) in phosphate-buffered saline (PBS) at pH 7.4, containing 1 mg/ml glucose (PG buffer) and 1 mM  $\text{CaCl}_2$  (PGC buffer) [5].
- **Pre-incubation with Inhibitor:** Preincubate the cell suspension with the test compound (e.g., **Licofelone**, dissolved in DMSO) or vehicle control for a set time (e.g., 15 minutes) at 37°C [5].
- **Enzyme Activation & Reaction:** Initiate 5-LO product formation by adding a stimulus such as calcium ionophore A23187 (e.g., 2.5  $\mu\text{M}$ ) along with exogenous arachidonic acid (if required). Allow the reaction to proceed for 10 minutes at 37°C [5].
- **Reaction Termination & Extraction:** Stop the reaction by adding 1 ml of methanol and 30  $\mu\text{l}$  of 1 N HCl. Add an internal standard (e.g., 200 ng PGB1) and 500  $\mu\text{l}$  of PBS. Extract the formed 5-LO metabolites [5].
- **Analysis:** Analyze the extracted metabolites using **reversed-phase HPLC**. Quantify products like 5-HETE and  $\text{LTB}_4$  by comparing peak areas to the internal standard [5].

This experimental workflow is illustrated below:



[Click to download full resolution via product page](#)

*Figure 2: Experimental workflow for determining 5-LO product synthesis in intact cells.*

## Research Summary & Future Directions

- **Current Status:** **Licofelone** has successfully completed Phase III clinical trials for osteoarthritis but has not been submitted for regulatory approval [1] [2]. Its development highlights the therapeutic potential of dual COX/LOX inhibition.

- **Novel Delivery Systems:** Recent research focuses on enhancing cartilage-targeted delivery. A 2024 study conjugated **Licofelone** to cationic poly-beta-amino-ester (PBAE) polymers, increasing cartilage uptake by **18 times** and prolonging tissue retention by **37 times** compared to the free drug [9].
- **Broader Therapeutic Potential:** Strong preclinical data suggests **Licofelone's** applicability beyond osteoarthritis, particularly in neurological disorders where neuroinflammation plays a key role [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Licofelone: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Licofelone [en.wikipedia.org]
3. Activity and potential role of licofelone in the management ... [pmc.ncbi.nlm.nih.gov]
4. Licofelone, a potent COX/5-LOX inhibitor and a novel ... [sciencedirect.com]
5. The molecular mechanism of the inhibition by licofelone ... [pmc.ncbi.nlm.nih.gov]
6. MMP-13, cathepsin K and aggrecanases | Arthritis Research ... [arthritis-research.biomedcentral.com]
7. Licofelone - an overview [sciencedirect.com]
8. Full length article Licofelone, a dual cyclooxygenase/5- ... [sciencedirect.com]
9. Poly-beta-amino-ester licofelone conjugates development ... [pubs.rsc.org]

To cite this document: Smolecule. [Drug Identification & Basic Properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533106#licofelone-drug-bank-data>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com